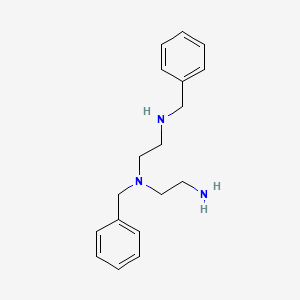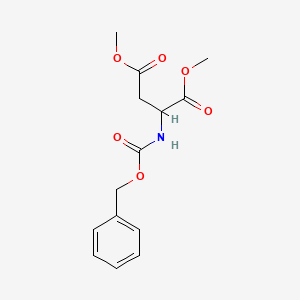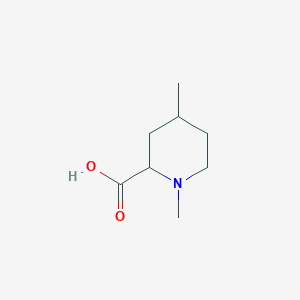
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two benzyl groups attached to an ethane-1,2-diamine backbone, with an additional aminoethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity. Additionally, purification of the product can be achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics.
Mechanism of Action
The mechanism by which N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions and biomolecules. The compound’s amino and benzyl groups allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-Aminoethyl)-N1,N2-dimethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-diethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-dipropylethane-1,2-diamine
Uniqueness
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is unique due to the presence of benzyl groups, which enhance its ability to form stable complexes with metal ions and biomolecules. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups instead of benzyl groups. The benzyl groups also contribute to the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C18H25N3 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N'-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H25N3/c19-11-13-21(16-18-9-5-2-6-10-18)14-12-20-15-17-7-3-1-4-8-17/h1-10,20H,11-16,19H2 |
InChI Key |
ALFBPTKBTPIULR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCN(CCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)




![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)

![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
